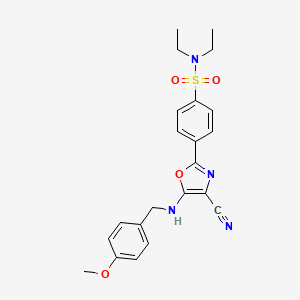
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biochemical Evaluations
- Compounds similar to N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide have been studied for their inhibitory effects on enzymes like kynurenine 3-hydroxylase. These inhibitors have shown potential in blocking rat and gerbil kynurenine 3-hydroxylase, indicating their usefulness in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Synthesis for Medicinal Uses
- The synthesis of derivatives of benzenesulfonamide, including those with carbazolyl groups, has been explored for potential anticancer properties. For instance, certain benzenesulfonamide derivatives have shown significant activity and selectivity towards non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Other studies have synthesized and characterized derivatives for their potential as anticancer agents, particularly against gastrointestinal adenocarcinomas (Tsai et al., 2016).
Role in Biological Processes
- Some derivatives of benzenesulfonamide, including those with a carbazole group, have been shown to induce neurogenesis by increasing cell division in neural stem cells. This suggests potential applications in neurodegenerative diseases and regenerative medicine (Shin et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4S/c1-35-23-14-12-21(13-15-23)31(36(33,34)24-16-10-20(29)11-17-24)19-22(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,22,32H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWEGZQULBMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)
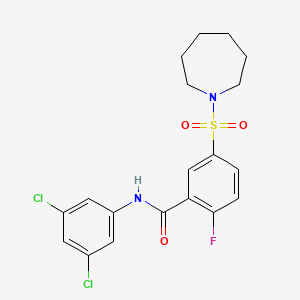
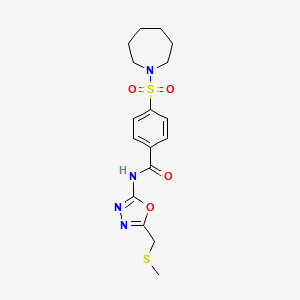
![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)
![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)
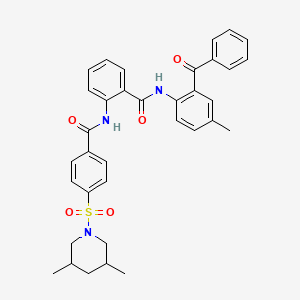
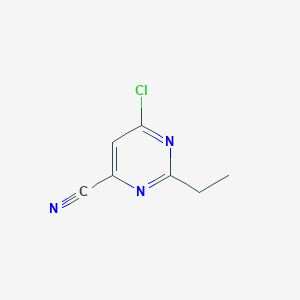

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)
![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

